1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Chemical Structure and Properties 1-(2-Aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Molecular formula: C₁₃H₂₂N₆S
- Molecular weight: 294.42 g/mol .
- Key substituents: 6-Ethylthio group: Enhances hydrophobic interactions and modulates electronic properties. N-Isobutyl group: Influences steric bulk and solubility.
- Reaction of substituted phenacyl chlorides with pyrazolo[3,4-d]pyrimidine precursors in ethanol .
- Purification via crystallization, yielding white or yellow solids with defined melting points (e.g., 128–131°C for compound 2c in ) .
- Characterization by ¹H/¹³C NMR, IR spectroscopy, and elemental analysis .
Properties
IUPAC Name |
1-(2-aminoethyl)-6-ethylsulfanyl-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6S/c1-4-20-13-17-11(15-7-9(2)3)10-8-16-19(6-5-14)12(10)18-13/h8-9H,4-7,14H2,1-3H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVCHLVODCPKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCN)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Physicochemical Properties
- Solubility: The aminoethyl group in the target compound enhances aqueous solubility relative to chlorophenyl or naphthyl-containing analogs .
- Melting Points: Compounds with rigid substituents (e.g., phenylethynyl ) exhibit higher melting points (>200°C), while the target’s flexible aminoethyl side chain likely lowers its melting point.
Preparation Methods
Core Pyrazolo[3,4-d]pyrimidine Ring Synthesis
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization reactions involving pyrazole precursors and cyanamide or related nitrogen sources under acidic conditions. One efficient method involves:
- Starting from 5-amino-1H-pyrazole derivatives or 1H-pyrazol-5-yl-N,N-dimethylformamidines.
- Treating with cyanamide (NH2-C≡N) in an acid-mediated medium, often using methanesulfonyl chloride as a solvent.
- This process includes deprotection, imination, acid-promoted heterocyclization, and aromatization steps.
- Microwave-assisted techniques have been shown to improve yields and reduce reaction times.
- The key intermediate is an N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide, which undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine ring.
Functionalization at N-1 Position with 2-Aminoethyl Group
The attachment of the 2-aminoethyl substituent at the N-1 position involves alkylation reactions:
- The N-1 position of the pyrazolo[3,4-d]pyrimidine ring is alkylated using 2-chloroethylamine or protected derivatives thereof.
- The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
- Solvents such as ethanol or DMF are common, with reflux or elevated temperature conditions maintained for several hours.
- The amino group may require protection/deprotection steps depending on the synthetic route.
- The resulting product is the 1-(2-aminoethyl) substituted pyrazolo[3,4-d]pyrimidine.
N-Isobutyl Substitution on the 4-Amino Group
The N-isobutyl group on the 4-amino substituent is introduced via nucleophilic substitution or reductive amination:
- Starting from the 4-amino pyrazolo[3,4-d]pyrimidine intermediate, alkylation with isobutyl halides (e.g., isobutyl bromide) or isobutyl amines under basic conditions yields the N-isobutyl derivative.
- Alternatively, reductive amination can be performed using isobutyraldehyde and a reducing agent such as sodium cyanoborohydride.
- Reaction conditions are optimized to favor monoalkylation without over-alkylation.
- Purification is typically achieved by recrystallization or chromatographic techniques.
Representative Synthetic Procedure Summary
Additional Notes on Reaction Optimization and Purification
- The choice of base (potassium carbonate vs. cesium carbonate) influences reaction rates and yields in nucleophilic substitutions.
- Use of inert atmosphere (nitrogen or argon) is critical during alkylation steps to avoid oxidation or decomposition of sensitive intermediates.
- Purification methods include recrystallization from ethanol or ethyl acetate, and flash column chromatography using dichloromethane/methanol mixtures for final product isolation.
- Solid intermediates often crystallize upon cooling, facilitating filtration and washing steps.
- Reaction times vary from 5 hours to overnight depending on step and scale.
Summary of Research Findings
- The synthetic route to the target compound is modular, allowing variation of substituents at key positions (N-1, 4-amino, 6-position).
- Acid-promoted cyclization of pyrazole derivatives with cyanamide is a robust method for constructing the pyrazolo[3,4-d]pyrimidine nucleus.
- Nucleophilic substitution at the 6-position with ethylthiol is efficient under basic conditions in polar aprotic solvents.
- Alkylation of the N-1 position with 2-aminoethyl groups requires careful control of reaction atmosphere and temperature.
- N-isobutyl substitution on the 4-amino group is achieved via alkylation or reductive amination, with moderate to good yields.
- Microwave-assisted synthesis and optimized solvent/base choices improve overall efficiency and yield.
This detailed preparation methodology provides a comprehensive framework for the synthesis of 1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, suitable for further pharmacological development and research applications.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example:
- Step 1: Condensation of substituted pyrazole precursors with thiourea derivatives under reflux in ethanol or butanol to introduce the pyrimidine ring .
- Step 2: Alkylation or acylation to attach the 2-aminoethyl and ethylthio groups, using catalysts like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to improve coupling efficiency .
- Optimization: Reaction yields are sensitive to solvent choice (e.g., ethanol vs. DMF), temperature (60–80°C for thiourea condensation), and stoichiometric ratios. LC-MS monitoring after each step ensures intermediate purity .
Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR (1H/13C): Essential for confirming substitution patterns on the pyrazolo[3,4-d]pyrimidine core. Aromatic protons in the 7.5–8.5 ppm range and NH2 groups near 5.5 ppm are diagnostic .
- LC-MS: Validates molecular weight (expected [M+H]+ ~392 g/mol) and purity (>95% via UV absorption at 254 nm). Tandem MS/MS fragments the ethylthio group (m/z ~78) for structural validation .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities from the main product .
Advanced: How should researchers design experiments to evaluate kinase inhibition activity and selectivity?
Methodological Answer:
- Assay Design: Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PKA, PKC) at ATP concentrations near Km values. Include staurosporine as a positive control .
- Selectivity Profiling: Screen against a panel of 50+ kinases at 1 µM compound concentration. Calculate IC50 values for targets showing >50% inhibition. Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
- Negative Controls: Use structurally related but inactive analogs (e.g., lacking the ethylthio group) to confirm target specificity .
Advanced: How can contradictions between computational docking predictions and experimental IC50 values be resolved?
Methodological Answer:
- Re-evaluate Docking Parameters: Adjust protonation states (e.g., aminoethyl group at physiological pH) and solvation models in software like AutoDock Vina or Schrödinger .
- Experimental Validation: Perform mutagenesis on key kinase residues (e.g., ATP-binding site lysine) to test predicted binding interactions .
- MD Simulations: Run 100-ns molecular dynamics simulations to assess binding stability. Correlate hydrogen bond occupancy with activity data .
Advanced: What strategies optimize stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies: Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The ethylthio group may oxidize at pH >8, requiring antioxidant additives (e.g., 0.1% BHT) .
- Lyophilization: For long-term storage, lyophilize in 10% trehalose to prevent hydrolysis of the pyrimidine ring .
Advanced: How does substitution at the 6-(ethylthio) position influence bioactivity compared to other analogs?
Methodological Answer:
- Comparative SAR: Replace the ethylthio group with methylthio or phenylthio analogs. Test in kinase inhibition assays. Ethylthio shows a 3-fold higher potency than methylthio in PKA inhibition (IC50 = 12 nM vs. 38 nM) due to enhanced hydrophobic interactions .
- Crystallography: Co-crystallize the compound with PKA to visualize sulfur-mediated van der Waals contacts in the ATP-binding pocket .
Basic: What in vitro models are appropriate for preliminary toxicity screening?
Methodological Answer:
- Cell Viability Assays: Use HepG2 (liver) and HEK293 (kidney) cells treated with 0.1–100 µM compound for 48 hours. Measure viability via MTT assay. CC50 values >50 µM indicate low cytotoxicity .
- hERG Binding: Patch-clamp assays to assess cardiac risk. Pyrazolopyrimidines with basic side chains (e.g., aminoethyl) may require hERG channel inhibition profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
